

# Spectroscopic Profile of (4-Propionylphenyl)boronic acid: A Technical Guide

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## Compound of Interest

Compound Name: (4-Propionylphenyl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **(4-Propionylphenyl)boronic acid**, a versatile building block in organic synthesis and medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific compound, this document combines data from structurally analogous molecules with established spectroscopic principles to offer a detailed characterization. The information is presented to assist researchers in the identification, purification, and quality control of **(4-Propionylphenyl)boronic acid**.

## Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(4-Propionylphenyl)boronic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.05	d	2H	Ar-H (ortho to -B(OH) <sub>2</sub> )
~7.95	d	2H	Ar-H (ortho to -C(O)CH <sub>2</sub> CH <sub>3</sub> )
~3.05	q	2H	-C(O)CH <sub>2</sub> CH <sub>3</sub>
~1.20	t	3H	-C(O)CH <sub>2</sub> CH <sub>3</sub>
~4.5-5.5	br s	2H	-B(OH) <sub>2</sub>

#### <sup>13</sup>C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~200	C=O
~138	Ar-C (para to -B(OH) <sub>2</sub> )
~135	Ar-C-B(OH) <sub>2</sub>
~129	Ar-CH (ortho to -C(O)CH <sub>2</sub> CH <sub>3</sub> )
~128	Ar-CH (ortho to -B(OH) <sub>2</sub> )
~32	-C(O)CH <sub>2</sub> CH <sub>3</sub>
~8	-C(O)CH <sub>2</sub> CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (B(OH) <sub>2</sub> )
3080-3030	Medium	Aromatic C-H stretch
2980-2940	Medium	Aliphatic C-H stretch
~1685	Strong	C=O stretch (ketone)
~1600, ~1480	Medium-Strong	Aromatic C=C stretch
~1350	Strong	B-O stretch
~1090	Medium	B-C stretch
~840	Strong	p-disubstituted benzene C-H bend

## Mass Spectrometry (MS)

m/z	Interpretation
178.06	[M] <sup>+</sup> (Molecular Ion for <sup>11</sup> B isotope)
177.06	[M] <sup>+</sup> (Molecular Ion for <sup>10</sup> B isotope)
160.05	[M-H <sub>2</sub> O] <sup>+</sup>
149.06	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
121.05	[M-C(O)C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for arylboronic acids and may require optimization for specific instrumentation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(4-Propionylphenyl)boronic acid** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). Arylboronic acids

have a tendency to form trimeric anhydrides (boroxines), which can lead to complex and broad NMR spectra. To minimize this, ensure the sample and solvent are dry. Gentle heating or sonication can aid dissolution.

- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to cover the range of 0 to 220 ppm.
  - Use a proton-decoupled pulse sequence.
  - A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO- $\text{d}_6$  at 2.50 ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

- Place a small amount of the solid **(4-Propionylphenyl)boronic acid** powder directly onto the ATR crystal to ensure full coverage of the crystal surface.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty, clean ATR crystal.
  - Record the sample spectrum over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

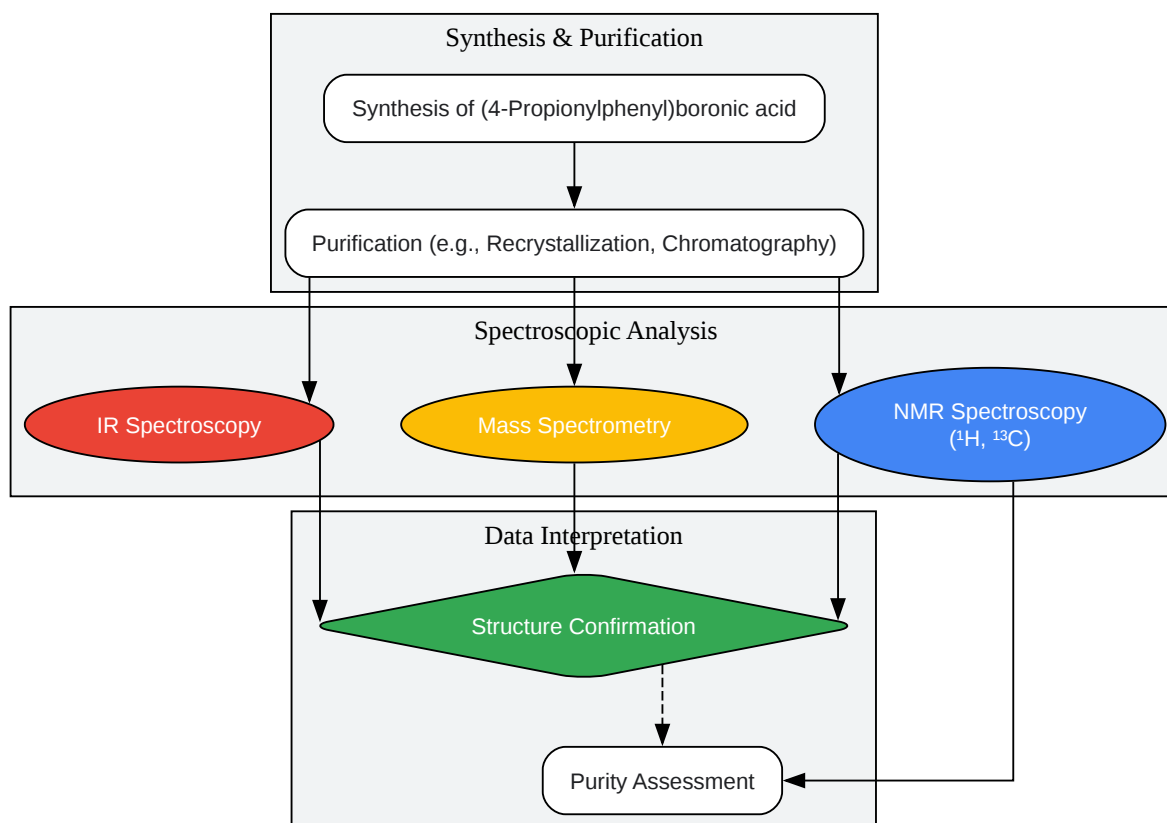
- Sample Preparation (Electrospray Ionization - ESI):
  - Prepare a dilute solution of **(4-Propionylphenyl)boronic acid** (approximately 1-10  $\mu\text{g/mL}$ ) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation for positive ion mode.
- Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, for high-resolution mass analysis.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a flow rate of 5-10  $\mu\text{L/min}$ .
  - Acquire spectra in both positive and negative ion modes to determine the optimal ionization conditions.

- Set the mass range to scan from  $m/z$  50 to 500.
- Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ( $[M+H]^+$  or  $[M-H]^-$ ) and characteristic fragment ions. The presence of both  $^{10}\text{B}$  and  $^{11}\text{B}$  isotopes will result in a characteristic isotopic pattern for boron-containing fragments.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **(4-Propionylphenyl)boronic acid**.



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